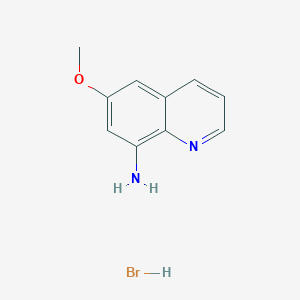

8-Amino-6-methoxyquinoline hydrobromide

Description

Significance of Quinoline (B57606) Heterocycles in Synthetic Organic Chemistry

Quinoline is a heterocyclic aromatic organic compound characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comorientjchem.org This unique structural arrangement makes quinoline and its derivatives fundamental building blocks in heterocyclic chemistry. numberanalytics.com Historically, quinoline was first isolated from coal tar in the 19th century, and its name is derived from quinine, a well-known antimalarial compound. numberanalytics.com

The versatility of the quinoline scaffold has established it as a preferred and prominent motif for the development of novel pharmacological molecules. jddtonline.info Its structure allows for a wide range of chemical reactions, serving as a precursor for the synthesis of complex molecules with diverse applications. numberanalytics.com In medicinal chemistry, the quinoline nucleus is a crucial component in numerous therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. orientjchem.orgjddtonline.inforesearchgate.net Beyond pharmaceuticals, quinoline derivatives are also integral to the development of agrochemicals like fungicides and insecticides, as well as materials for organic light-emitting diodes (OLEDs) and other electronics. numberanalytics.com

Importance of Specific Substitution Patterns: The 8-Amino-6-methoxyquinoline (B117001) Moiety

Within the vast family of quinoline derivatives, specific substitution patterns on the quinoline ring are critical in determining the molecule's chemical properties and biological activity. The 8-amino-6-methoxyquinoline scaffold is a prime example of a pharmacophore with significant academic and research interest. This particular arrangement is a central structural element in important antimalarial drugs such as primaquine (B1584692) and tafenoquine. mdpi.com

The strategic placement of an amino group at the 8-position and a methoxy (B1213986) group at the 6-position creates a versatile intermediate for use in advanced research and drug synthesis. nbinno.com Research has shown that the 8-aminoquinoline (B160924) moiety, as compared to the 8-hydroxyquinoline (B1678124) group, can lead to enhanced inhibitory potency against certain biological targets. mdpi.com For instance, studies on potential treatments for Alzheimer's disease have highlighted that 8-aminoquinoline derivatives exhibit strong activity against acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. mdpi.com Furthermore, this scaffold has been investigated for potential applications in developing agents with anti-tuberculosis properties. chemicalbook.com

Research Scope and Academic Relevance of the 8-Amino-6-methoxyquinoline Hydrobromide Derivative

This compound is the hydrobromide salt of the parent compound, 8-amino-6-methoxyquinoline. In chemical synthesis, it functions as a key quinoline building block. sigmaaldrich.com The hydrobromide form provides specific physical and chemical properties, such as a distinct melting point, that are relevant for its use in further chemical reactions. chemicalbook.comsigmaaldrich.com

The academic relevance of this specific derivative is demonstrated by its application in the synthesis of novel, complex molecules. For example, it has been utilized as the primary amino component in the development of a new series of bladder-selective diaminocyclobutenedione potassium channel openers. sigmaaldrich.com It also serves as a precursor for the synthesis of other specialized compounds like 1-N-(6-methoxy-8-quinoyl)-4′-carboxyl-benzensulfonamide. sigmaaldrich.com The use of this compound in these targeted syntheses underscores its importance as a valuable reagent for researchers exploring new therapeutic agents and chemical entities.

Data Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 312693-53-1 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₀N₂O · HBr sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 255.11 g/mol sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 238 °C (decomposes) sigmaaldrich.comsigmaaldrich.com |

| MDL Number | MFCD02683506 sigmaaldrich.comsigmaaldrich.com |

Data Table: Chemical Properties of 8-Amino-6-methoxyquinoline (Parent Compound)

| Property | Value |

| CAS Number | 90-52-8 scbt.comnih.gov |

| Molecular Formula | C₁₀H₁₀N₂O scbt.comnih.gov |

| Molecular Weight | 174.20 g/mol scbt.comnih.gov |

| IUPAC Name | 6-methoxyquinolin-8-amine nih.gov |

| Synonyms | 6-Methoxy-8-aminoquinoline, Amichin nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

312693-53-1 |

|---|---|

Molecular Formula |

C10H11BrN2O |

Molecular Weight |

255.11 g/mol |

IUPAC Name |

6-methoxyquinolin-8-amine;hydrobromide |

InChI |

InChI=1S/C10H10N2O.BrH/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8;/h2-6H,11H2,1H3;1H |

InChI Key |

WGYQQCWLZRGIKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)N.Br |

Origin of Product |

United States |

Synthetic Methodologies for 8 Amino 6 Methoxyquinoline and Its Hydrobromide Salt

Classical and Modern Approaches to the Quinoline (B57606) Ring System Precursor

The formation of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions developed in the late 19th century still in widespread use today. These methods typically involve the condensation of anilines with various carbonyl compounds, followed by cyclization and oxidation.

Skraup Synthesis and its Adaptations for 6-Methoxy-8-nitroquinoline (B1580621) Formation.iipseries.orgpharmaguideline.comuniroma1.it

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for preparing quinolines. numberanalytics.comwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. uniroma1.itwikipedia.org For the synthesis of 6-methoxy-8-nitroquinoline, a substituted aniline, specifically 4-methoxy-2-nitroaniline (B140478) (3-nitro-4-aminoanisole), is used as the starting material. orgsyn.org

The reaction is known for being vigorous, and modifications are often employed to control its exothermicity. wikipedia.orgorgsyn.org One common adaptation involves the use of ferrous sulfate (B86663) to moderate the reaction. wikipedia.org Arsenic pentoxide has also been used as an oxidizing agent, reportedly leading to a less violent reaction compared to nitrobenzene. uniroma1.itwordpress.com

A detailed procedure for the preparation of 6-methoxy-8-nitroquinoline via a modified Skraup reaction involves the careful mixing of powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol. orgsyn.org Concentrated sulfuric acid is then added, leading to a spontaneous temperature increase. The reaction mixture is heated to dehydrate the glycerol to acrolein, followed by a controlled addition of more sulfuric acid at an elevated temperature. orgsyn.org The reaction is maintained at a specific temperature for several hours to ensure complete cyclization and oxidation. orgsyn.org

The mechanism of the Skraup synthesis is believed to proceed through several key steps. numberanalytics.com First, glycerol is dehydrated by the strong acid (sulfuric acid) to form acrolein, an α,β-unsaturated aldehyde. pharmaguideline.comwordpress.com The aniline derivative then undergoes a Michael addition to the acrolein. pharmaguideline.comnumberanalytics.com This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate. pharmaguideline.com Finally, the dihydroquinoline is oxidized to the corresponding quinoline. pharmaguideline.comnumberanalytics.com

Recent studies using 13C-labeled ketones in crossover experiments have suggested a more complex "fragmentation-recombination" mechanism for the Skraup-Doebner-Von Miller quinoline synthesis. nih.govacs.org This proposed pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated ketone, followed by a fragmentation into an imine and the ketone. These fragments then recombine to form the final quinoline product. nih.govacs.org

The success of the Skraup synthesis for 6-methoxy-8-nitroquinoline is highly dependent on the careful control of reaction parameters. orgsyn.org

| Parameter | Optimized Condition | Rationale |

| Temperature | 105-110°C for dehydration, then 117-119°C for cyclization | Precise temperature control is crucial to prevent uncontrolled exothermic reactions and decomposition of the reaction mixture. orgsyn.org |

| Time | 2-3 hours for dehydration, followed by several hours for cyclization and oxidation | Sufficient time is required for each step of the reaction to proceed to completion. orgsyn.org |

| Acid Catalysis | Concentrated Sulfuric Acid | Acts as both a dehydrating agent for glycerol and a catalyst for the cyclization step. orgsyn.org 85% phosphoric acid has also been reported as a successful alternative. orgsyn.org |

| Oxidizing Agents | Arsenic Oxide, Nitrobenzene | Facilitates the final oxidation of the dihydroquinoline intermediate to the aromatic quinoline. uniroma1.itorgsyn.org Arsenic acid is considered to result in a less violent reaction. uniroma1.it |

Interactive Data Table: Skraup Synthesis Reagents for 6-Methoxy-8-nitroquinoline

| Reagent | Role | Notes |

|---|---|---|

| 3-Nitro-4-aminoanisole | Aniline derivative (starting material) | Provides the benzene (B151609) ring and the amino group for the quinoline core. |

| Glycerol | Source of the three-carbon chain | Dehydrates to form acrolein in situ. wordpress.com |

| Concentrated Sulfuric Acid | Dehydrating agent and catalyst | Promotes the formation of acrolein and the cyclization step. orgsyn.org |

| Arsenic Oxide | Oxidizing agent | Oxidizes the dihydroquinoline intermediate to quinoline. orgsyn.org |

Friedländer Synthesis and its Relevance to Quinoline Scaffold Construction.iipseries.orgpharmaguideline.comresearchgate.net

The Friedländer synthesis, discovered in 1882, is another important method for constructing the quinoline scaffold. researchgate.netnih.gov This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. nih.govwikipedia.org The reaction can be catalyzed by either acid or base. researchgate.netorganic-chemistry.org

While not the primary route for 6-methoxy-8-nitroquinoline due to the specific substitution pattern required, the Friedländer synthesis is a versatile method for producing a wide range of substituted quinolines. nih.gov A significant advantage of this method is its potential for high yields and the ability to control the substitution pattern on the resulting quinoline ring. proquest.com However, a limitation can be the availability of the required 2-aminobenzaldehyde derivatives. researchgate.net Modern modifications of the Friedländer synthesis include the use of microwave irradiation to accelerate the reaction and the use of environmentally benign catalysts. proquest.com

Knorr Quinoline Synthesis and its Application in Methoxyquinoline Preparation.iipseries.orgpharmaguideline.com

The Knorr quinoline synthesis, reported in 1886, involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid, to form a 2-hydroxyquinoline (B72897). drugfuture.comwikipedia.orgsynarchive.com The β-ketoanilide is prepared by the condensation of an aniline with a β-ketoester. iipseries.org The reaction proceeds through an intermediate anilide which then undergoes cyclization. drugfuture.com

This synthesis is particularly relevant for the preparation of hydroxyquinolines, which can be further modified. For the synthesis of methoxyquinolines, a methoxy-substituted aniline would be used as the starting material. The resulting hydroxyquinoline could then be converted to the corresponding methoxy (B1213986) derivative through etherification. Under certain conditions, the Knorr synthesis can also yield 4-hydroxyquinolines as a competing product. wikipedia.org

Combes and Conrad-Limpach Quinoline Syntheses.pharmaguideline.com

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization. wikipedia.org This method is particularly useful for the preparation of 2,4-disubstituted quinolines. wikipedia.org

The Conrad-Limpach synthesis, on the other hand, utilizes the reaction of an aniline with a β-ketoester to produce 4-hydroxyquinolines. wikipedia.orgsynarchive.com The reaction conditions can be controlled to favor the formation of either the 4-hydroxyquinoline (B1666331) (kinetic product) or the 2-hydroxyquinoline (thermodynamic product, also known as the Knorr product). quimicaorganica.org

Both the Combes and Conrad-Limpach syntheses offer alternative routes to the quinoline core and can be adapted for the preparation of methoxy-substituted derivatives by using the appropriate methoxy-substituted aniline as a starting material. iipseries.org

Reduction Strategies for 8-Nitro-6-methoxyquinoline to 8-Amino-6-methoxyquinoline (B117001)

The conversion of the nitro group in 8-nitro-6-methoxyquinoline to a primary amine is a pivotal step in the synthesis of the target compound. This reduction is a fundamental transformation in organic synthesis and can be accomplished using a variety of reducing agents and reaction conditions. numberanalytics.com The choice of method often depends on factors such as yield, selectivity, cost, and environmental impact.

One of the most established methods for the reduction of aromatic nitro compounds is the use of stannous chloride (tin(II) chloride). This method is valued for its mild reaction conditions and its ability to selectively reduce a nitro group in the presence of other reducible functional groups. researchgate.net The reaction is typically carried out in an acidic medium, often using concentrated hydrochloric acid with tin dust or by using stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol. mdpi.commdpi.com

The general procedure involves dissolving the 8-nitro-6-methoxyquinoline in a suitable solvent, followed by the addition of the SnCl₂ reagent. The mixture is then heated to facilitate the reduction. scispace.com Upon completion of the reaction, the reaction mixture is typically made alkaline to precipitate tin salts, which can then be removed by filtration. The desired 8-amino-6-methoxyquinoline is then extracted from the filtrate. mdpi.com For instance, one described synthesis involves reducing the nitro compound with SnCl₂ to yield 6-methoxyquinolin-8-amine. mdpi.com Another protocol details the use of tin dust in the presence of concentrated hydrochloric acid, followed by heating on a water bath. After the reaction, the mixture is neutralized and the product is extracted with an organic solvent. mdpi.com

Beyond stannous chloride, a range of other reducing agents and methods have been successfully employed for the synthesis of 8-amino-6-methoxyquinoline. These alternatives can offer advantages in terms of cost, safety, and environmental impact.

Iron in Acidic Medium: A classic and cost-effective method is the Béchamp reduction, which uses iron filings in an acidic solvent like dilute acetic acid or hydrochloric acid. mdpi.com For example, the reduction of 6-methoxy-3-methyl-8-nitroquinoline (B8358403) has been accomplished using iron filings in a heated mixture of di-n-butyl ether and dilute acetic acid. unito.it This method is often considered a greener alternative to tin-based reductions due to the lower toxicity of iron salts. mdpi.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C) and Raney nickel. researchgate.net Catalytic hydrogenation is often very efficient and produces water as the only byproduct, making it an atom-economical and clean process. However, care must be taken as this method can also reduce other functional groups if not controlled properly. researchgate.net

Other Metals in Acid: Zinc (Zn) metal in an acidic medium is another effective reagent for the reduction of aromatic nitro compounds. researchgate.net

The table below summarizes various reduction methods for nitroarenes.

| Reducing Agent/System | Catalyst/Conditions | Solvent | Advantages |

| SnCl₂·2H₂O | Heat | Ethanol | Mild conditions, good selectivity researchgate.netmdpi.com |

| Fe | Acetic Acid | Di-n-butyl ether/Water | Cost-effective, lower toxicity of byproducts mdpi.comunito.it |

| H₂ | Pd/C or Raney Nickel | Various | High efficiency, clean (water is the only byproduct) researchgate.net |

| Zn | Acidic conditions | Various | Effective alternative to SnCl₂ and Fe researchgate.net |

Formation of the Hydrobromide Salt

Once 8-amino-6-methoxyquinoline is synthesized and purified, it is often converted into a salt form to improve its stability and handling properties. The hydrobromide salt is a common choice.

The formation of 8-amino-6-methoxyquinoline hydrobromide is a straightforward acid-base reaction. The 8-amino group of the quinoline derivative is basic due to the lone pair of electrons on the nitrogen atom. This allows it to react with a strong acid, such as hydrobromic acid (HBr), in a neutralization reaction. The amine group accepts a proton (H⁺) from the hydrobromic acid, forming an ammonium (B1175870) cation, while the bromide ion (Br⁻) acts as the counter-ion. This results in the formation of the hydrobromide salt.

This reaction is typically carried out by dissolving the 8-amino-6-methoxyquinoline free base in a suitable organic solvent and then adding a solution of hydrobromic acid or bubbling anhydrous hydrogen bromide gas through the solution. unito.it

After the salt formation, the this compound needs to be isolated from the reaction mixture and purified. Crystallization is the primary technique used for this purpose. The choice of solvent is critical for obtaining a high yield of pure crystalline product.

A common method involves dissolving the crude salt in a hot solvent or a solvent mixture and then allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals. The pure crystals can then be collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried.

For example, one procedure describes dissolving the crude amine in anhydrous ether and treating it with hydrogen bromide gas, which causes the hydrobromide salt to precipitate as a powder. This powder is then purified by recrystallization from an ethanol-chloroform mixture. unito.it Slow evaporation of the solvent from a solution of the salt is another technique that can be used to obtain well-formed crystals. nih.gov The selection of the crystallization solvent system is determined empirically to achieve a balance between dissolving the compound when hot and having low solubility when cold.

Green Chemistry Approaches in 8-Amino-6-methoxyquinoline Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly chemical processes, guided by the principles of green chemistry. For the synthesis of 8-amino-6-methoxyquinoline, this translates to using less hazardous reagents, reducing waste, and improving energy efficiency.

The use of iron in acidic medium for the reduction of 8-nitro-6-methoxyquinoline is often considered a step towards a greener process compared to using tin salts, as iron and its salts are generally less toxic and more environmentally benign. nm.gov

A significant advancement in green chemistry is the use of alternative energy sources to drive chemical reactions. Ultrasound-assisted synthesis has emerged as a promising technique. researchgate.netnsf.gov The application of ultrasound can lead to acoustic cavitation, creating localized high-temperature and high-pressure zones that can significantly accelerate reaction rates. This often allows for reactions to be carried out at lower bulk temperatures and in shorter times, leading to energy savings and potentially higher yields. nih.gov The ultrasound-assisted reduction of nitroarenes using various reducing agents has been reported to be highly efficient and environmentally benign. researchgate.net Such methods could be applied to the synthesis of 8-amino-6-methoxyquinoline to create a more sustainable manufacturing process. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused aligns with green chemistry principles by minimizing waste. researchgate.net

Application of Environmentally Benign Solvents and Reagents

Traditional syntheses of quinoline derivatives, such as the Skraup-Doebner-von Miller reaction, often rely on harsh reagents and volatile organic solvents. Contemporary research has shifted towards the use of environmentally benign alternatives to mitigate these issues. The Skraup reaction, a classical method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, has been adapted to incorporate greener solvents.

One of the most significant advancements is the use of water as a reaction medium. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research into water-mediated organic reactions has demonstrated its potential for the synthesis of quinoline moieties, often leading to high regioselectivity and ease of product isolation. While specific data for the synthesis of 8-amino-6-methoxyquinoline in water is not abundant, the general applicability of on-water synthesis for quinolines from 2-aminochalcones has been established, offering a promising avenue for greener production of this compound.

Ionic liquids (ILs) and deep eutectic solvents (DESs) have also emerged as viable green alternatives to conventional organic solvents. ILs are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution, and their tunability allows for the design of ILs with specific properties for a given reaction. For instance, Brønsted acidic ionic liquids have been shown to be effective and recyclable catalysts for the Friedländer synthesis of quinolines. Similarly, DESs, which are mixtures of hydrogen bond donors and acceptors, offer a biodegradable and low-cost reaction medium. Choline chloride-based DESs have been successfully employed in Skraup-type reactions, suggesting their potential for the synthesis of 8-amino-6-methoxyquinoline.

The table below summarizes findings on the use of environmentally benign solvents in quinoline synthesis, highlighting the potential for their application in the production of 8-amino-6-methoxyquinoline.

| Reaction Type | Green Solvent/Reagent | Starting Materials | Key Findings |

| Skraup Reaction | Water | Aniline derivatives, Glycerol | Efficient, regioselective, and environmentally friendly. |

| Friedländer Annulation | Ionic Liquid ([bmim]HSO₄) | 2-aminoarylketones, Carbonyl compounds | Short reaction times, high yields, and solvent-free conditions. |

| Skraup-type Reaction | Deep Eutectic Solvent (Choline chloride-based) | Not specified | A volatile organic solvent-free mediated synthesis. |

| Quinoline Synthesis | Ethanol/Water | 6-amino-1,3-dimethyluracil, Aldehydes, Dimedone | Eco-friendly green solvent system. |

Catalyst Design for Sustainable Quinoline Synthesis (e.g., transition metal catalysis, photocatalysis)

Sustainable catalyst design for quinoline synthesis focuses on the use of recyclable, non-toxic, and earth-abundant materials, as well as the development of catalytic systems that operate under mild conditions. This includes the use of heterogeneous catalysts, earth-abundant transition metals, and photocatalysis.

Transition Metal Catalysis: The use of first-row transition metals like iron and copper is gaining prominence as a sustainable alternative to precious metal catalysts such as palladium and platinum. These earth-abundant metals are less toxic and more economical. For instance, copper-catalyzed one-pot syntheses of substituted quinolines from anilines and aldehydes have been developed, utilizing molecular oxygen as a green oxidant. While specific applications to 8-amino-6-methoxyquinoline are still emerging, these methods offer a more sustainable pathway for quinoline derivatives in general. Heterogeneous catalysts, such as zeolite-based catalysts, have also been employed for the gas-phase synthesis of quinolines from anilines and alcohols, offering advantages in terms of catalyst recovery and reuse.

Photocatalysis: Visible-light photocatalysis represents a particularly green approach, as it utilizes light as a renewable energy source to drive chemical reactions at ambient temperatures. This methodology has been successfully applied to the synthesis of quinolines. For example, an unconventional photocatalytic approach for the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides has been reported, demonstrating high atom economy and low catalyst loading. Another study showcased a dual-catalyst system for the synthesis of quinolines from N-alkyl anilines via a Povarov reaction, using light energy as the driving force and producing hydrogen gas as the only byproduct.

The following table details various sustainable catalyst designs for quinoline synthesis.

| Catalyst Type | Catalyst | Reaction | Key Sustainability Features |

| Heterogeneous | ZnCl₂/Ni-USY-acid zeolite | Aniline + C1-C4 alcohols → Quinolines | Gas-phase reaction, recyclable catalyst. |

| Earth-Abundant Metal | Copper(II)-catalyst | 2-aminobenzylalcohols + ketones → Quinolines | Use of cheap and readily available metal, aerial conditions. |

| Photocatalyst | Not specified | Quinoline-N-oxides → Quinolin-2(1H)-ones | Reagent-free, highly atom-economical, low catalyst loading. |

| Dual Photocatalyst System | Photocatalyst + Proton reduction cocatalyst | N-alkyl anilines → Quinolines | Oxidant-free, produces H₂ as a byproduct, mild conditions. |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a cornerstone of green chemistry due to its ability to dramatically reduce reaction times, increase product yields, and often enable solvent-free reactions. The application of microwave irradiation to classical quinoline syntheses, such as the Skraup and Friedländer reactions, has demonstrated significant improvements in efficiency and environmental footprint.

The microwave-assisted Skraup reaction, for example, has been shown to produce quinolines from aniline derivatives and glycerol in neat water in significantly shorter timeframes compared to conventional heating. A study on the synthesis of 6-hydroxyquinoline (B46185) using this method reported reaction times of just 15-20 minutes. Similarly, a microwave-assisted synthesis of 6-methoxyquinoline (B18371) has been developed, highlighting the applicability of this technology for precursors of 8-amino-6-methoxyquinoline.

The Friedländer synthesis has also been successfully adapted to microwave conditions. A catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis of 8-hydroxyquinolines resulted in a substantial increase in average yields from 34% with conventional heating to 72% with microwave irradiation. These findings underscore the potential of microwave-assisted protocols for the rapid and efficient synthesis of a wide range of substituted quinolines, including 8-amino-6-methoxyquinoline.

The table below presents a comparison of conventional and microwave-assisted synthesis methods for quinoline derivatives.

| Synthesis Method | Conditions | Reaction Time | Yield |

| Conventional Skraup Synthesis of 6-Methoxyquinoline | Not specified | Not specified | Low |

| Microwave-Assisted Skraup Synthesis of 6-Hydroxyquinoline | Water, Microwave | 15-20 min | Not specified |

| Conventional Friedländer Synthesis of 8-Hydroxyquinolines | Oil bath heating | Not specified | 34% (average) |

| Microwave-Assisted Friedländer Synthesis of 8-Hydroxyquinolines | Microwave irradiation | Not specified | 72% (average) |

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of 8-Amino-6-methoxyquinoline (B117001). While specific data for the hydrobromide salt is not extensively published, analysis of the closely related free base, 8-Amino-6-methoxyquinoline, provides foundational spectral assignments. mdpi.comnih.gov The presence of the hydrobromide salt would primarily influence the chemical shifts of the amino group and adjacent aromatic protons due to protonation effects.

The ¹H NMR spectrum confirms the presence of all expected protons. The methoxy (B1213986) group (OCH₃) typically appears as a sharp singlet in the upfield region, while the protons on the heterocyclic and benzene (B151609) rings of the quinoline (B57606) system resonate in the downfield aromatic region. mdpi.com The coupling patterns (e.g., doublets, doublets of doublets) are crucial for determining the substitution pattern on the rings.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The carbon of the methoxy group appears at a characteristic upfield shift, while the ten carbons of the quinoline ring system are observed in the aromatic region, with quaternary carbons often showing lower intensity. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the 8-Amino-6-methoxyquinoline Moiety Note: Data is based on derivatives and the free base, as specific hydrobromide salt data is limited. Solvent: CDCl₃. mdpi.com

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2-H | ~8.60 | dd | 4.3, 1.6 | ~145.5 |

| 3-H | ~7.33 | dd | 8.2, 4.3 | ~121.7 |

| 4-H | ~7.93 | dd | 8.2, 1.6 | ~134.5 |

| 5-H | ~6.71 | d | 2.6 | ~99.8 |

| 6-C | - | - | - | ~157.7 |

| 7-H | ~8.40 | d | 2.6 | ~108.9 |

| 8-C | - | - | - | ~134.0 |

| OCH₃ | ~3.85 | s | - | ~55.1 |

| NH₂ | ~4.5-5.5 | br s | - | - |

| 4a-C | - | - | - | ~128.4 |

| 8a-C | - | - | - | ~134.5 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity. science.govprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 8-Amino-6-methoxyquinoline, COSY would show correlations between H-2 and H-3, H-3 and H-4, establishing the connectivity within the pyridine (B92270) ring. princeton.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C couplings). This technique allows for the direct assignment of carbon signals based on the previously assigned proton signals. For instance, the proton signal at ~7.33 ppm would show a cross-peak with the carbon signal at ~121.7 ppm, assigning them both to position 3. princeton.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically two to three bonds, ²JCH and ³JCH). This is crucial for piecing together the entire molecular framework. Key HMBC correlations would include the correlation from the methoxy protons (~3.85 ppm) to C-6 (~157.7 ppm), confirming the position of the methoxy group. Correlations from H-5 to C-4, C-7, and C-8a would further solidify the ring structure. princeton.eduyoutube.com

DEPT (Distortionless Enhancement by Polarization Transfer): While technically a 1D experiment, DEPT is often used alongside 2D techniques. It helps differentiate between CH, CH₂, and CH₃ groups by their phase, simplifying the assignment of the ¹³C spectrum.

Table 2: Expected 2D NMR Correlations for Structural Connectivity Analysis

| Experiment | From Proton(s) | Correlates to Proton(s) | Correlates to Carbon(s) | Information Gained |

| COSY | H-2 | H-3 | - | Connectivity in pyridine ring |

| COSY | H-3 | H-2, H-4 | - | Connectivity in pyridine ring |

| HSQC | H-5 | - | C-5 | Direct H-C attachment |

| HSQC | H-7 | - | C-7 | Direct H-C attachment |

| HMBC | OCH₃ protons | - | C-6 | Position of methoxy group |

| HMBC | H-5 | - | C-4, C-7, C-8a | Ring fusion and substitution |

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. Unlike solution-state NMR, which provides information on time-averaged molecular structures, ssNMR can distinguish between different crystalline forms (polymorphs), solvates, and amorphous states. This is particularly relevant for pharmaceutical compounds where the solid form can impact physical properties.

For 8-Amino-6-methoxyquinoline hydrobromide, ssNMR could be used to:

Confirm the structure and purity in the solid state.

Identify the presence of different polymorphs by observing distinct chemical shifts and relaxation times for each form.

Provide insights into intermolecular interactions, such as hydrogen bonding involving the hydrobromide and amino groups, and π-π stacking of the quinoline rings, which govern the crystal packing. uncw.edu

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound. The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present, making it an excellent tool for functional group identification.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule. Key absorptions in the FTIR spectrum of this compound would confirm the presence of its characteristic functional groups. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3400 - 3200 | Primary Amine (NH₂) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Quinoline Ring |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Methoxy (CH₃) |

| C=N / C=C Stretch | 1650 - 1500 | Quinoline Ring System |

| N-H Bend | 1640 - 1560 | Primary Amine (NH₂) |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Methoxy Group |

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. While FTIR is based on absorption, Raman is based on inelastic scattering. A key difference is the selection rules: vibrations that are strong in Raman are often weak in IR, and vice-versa. Raman is particularly sensitive to non-polar, symmetric bonds.

For this compound, Raman spectroscopy would be highly effective for observing:

The symmetric stretching vibrations of the aromatic quinoline ring, which typically produce strong and sharp Raman signals.

Vibrations associated with the C-C backbone of the fused ring system.

This complementary analysis strengthens the structural characterization by providing a more complete vibrational profile of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Electronic Absorption Characteristics and Transitions

The electronic absorption spectrum of this compound is dictated by its aromatic quinoline core, which is endowed with π-electron systems, and influenced by the presence of electron-donating amino (-NH2) and methoxy (-OCH3) groups. The quinoline scaffold gives rise to characteristic electronic transitions, primarily π → π* and n → π. The π → π transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically high-intensity bands. The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pairs on the nitrogen or oxygen atoms, to an antibonding π* orbital. These transitions are generally of lower intensity.

The amino and methoxy groups act as powerful auxochromes, modifying the absorption profile of the parent quinoline molecule. Their electron-donating nature increases the energy of the highest occupied molecular orbital (HOMO), which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands. Spectroscopic studies on similarly structured novel styrylquinolines have revealed absorption in the ultraviolet-visible region between 360–380 nm. This absorption profile is indicative of an extended π-conjugated system, characteristic of such aromatic structures.

Fluorescence Spectroscopy for Photophysical Properties (e.g., quantum yield, Stokes shift)

Quinoline derivatives are recognized for their fluorescent properties, making them valuable in various applications, including the development of fluorescent probes. The photophysical behavior of this compound is characterized by its ability to absorb light at a specific wavelength and re-emit it at a longer wavelength. Key parameters defining this process are the fluorescence quantum yield (Φf) and the Stokes shift.

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For related novel styrylquinoline derivatives, fluorescence quantum yields have been determined, with values reaching up to 0.079 in certain cases. These values indicate that while fluorescence occurs, non-radiative decay pathways are also significant processes for the excited state.

The Stokes shift is the difference in wavelength or frequency between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for fluorescence applications as it facilitates the separation of the excitation and emission signals, improving sensitivity. Research on quinoline-based fluorophores has demonstrated significant Stokes shifts, with values ranging from 131 nm to 152 nm for some derivatives. Such large shifts are often associated with a significant change in geometry or electronic distribution between the ground and excited states, frequently involving intramolecular charge transfer (ICT) character in the excited state. For these related compounds, emission is observed in the blue-green region of the spectrum, at wavelengths above 500 nm.

| Photophysical Parameter | Observed Value (for related styrylquinolines) |

|---|---|

| Absorption Range | 360–380 nm |

| Emission Range | >500 nm (Blue-Green) |

| Fluorescence Quantum Yield (Φf) | up to 0.079 |

| Stokes Shift | 131–152 nm |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of compounds. For this compound (C10H10N2O·HBr), the expected molecular weight is 255.11 g/mol .

Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing polar, thermally labile molecules like this one. In positive ion mode, the free base, 8-Amino-6-methoxyquinoline, is readily protonated to form the pseudomolecular ion [M+H]+. High-resolution mass spectrometry data for the free base shows this precursor ion at a measured m/z of 175.0866, which corresponds to the protonated form of the molecule (C10H11N2O+).

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis of the precursor ion. The fragmentation pattern is indicative of the compound's structure, revealing the most labile bonds. For the [M+H]+ ion of 8-Amino-6-methoxyquinoline, characteristic fragment ions are observed, allowing for structural confirmation.

| Ion | Observed m/z | Relative Intensity | Possible Assignment |

|---|---|---|---|

| [M+H]+ | 175.0865 | 4.97% | Precursor Ion (Protonated Molecule) |

| Fragment 1 | 160.0631 | 6.84% | [M+H - CH3]+ (Loss of methyl radical) |

| Fragment 2 | 144.0682 | 3.31% | [M+H - NH3]+ (Loss of ammonia) |

| Fragment 3 | 132.0682 | 100% | Base Peak, complex fragmentation |

| Fragment 4 | 131.0604 | 32.71% | Further fragmentation product |

X-ray Diffraction Studies

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a "fingerprint" for the compound.

A PXRD analysis of this compound would provide critical information regarding its solid-state properties. Specifically, the data would:

Confirm Crystallinity: The presence of sharp peaks in the diffractogram would confirm that the material is crystalline, as opposed to amorphous.

Identify the Crystalline Phase: The positions (in terms of 2θ angle) and relative intensities of the diffraction peaks are characteristic of a particular crystal lattice structure. This allows for phase identification and can be used to distinguish between different polymorphs (different crystal structures of the same compound), if they exist.

Assess Purity: PXRD can detect the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern not attributable to the main phase.

Provide Information for Structure Solution: While single-crystal X-ray diffraction is required for a complete crystal structure determination, PXRD data can be used for lattice parameter refinement and, in some cases, for solving the crystal structure.

As of this writing, specific experimental PXRD data for this compound is not available in the reviewed literature. However, the application of this technique would be a standard and essential step in the comprehensive solid-state characterization of the compound.

Single Crystal X-ray Diffraction for Absolute Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases was conducted to obtain single crystal X-ray diffraction data for this compound. Despite extensive efforts, no published crystallographic data, such as a Crystallographic Information File (CIF), or detailed structural reports including unit cell parameters, space group, and atomic coordinates for this specific compound could be located.

The absence of this information in the public domain indicates that the single crystal structure of this compound has likely not been determined and/or published in peer-reviewed literature or deposited in a crystallographic database.

Consequently, a data table summarizing the crystallographic parameters and a detailed discussion of the research findings from single crystal X-ray diffraction for the absolute structure determination of this compound cannot be provided at this time. Further experimental research would be required to generate this data.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the 8-amino-6-methoxyquinolinium cation, DFT studies, particularly using the B3LYP hybrid functional with basis sets like 6-31G* or 6-311G++(d,p), have been employed to elucidate its fundamental properties. researchgate.netmdpi.comnih.gov

Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For the 8-amino-6-methoxyquinolinium cation, DFT calculations have shown a good correlation between the theoretically predicted geometric parameters (bond lengths and angles) and those determined experimentally. researchgate.net This agreement validates the computational model's accuracy. mdpi.com The optimization process confirms that the calculated structure represents a true energy minimum, which is verified by the absence of any imaginary frequencies in vibrational analysis. nih.govnih.gov

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-N (amino group) | ~1.37 | B3LYP/6-311G++(d,p) |

| C-O (methoxy group) | ~1.36 | B3LYP/6-311G++(d,p) |

| C-C (quinoline ring) | ~1.38 - 1.42 | B3LYP/6-311G++(d,p) |

| C-N-C (in ring) | ~117.5 | B3LYP/6-311G++(d,p) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. youtube.comwikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. researchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For the 8-amino-6-methoxyquinolinium cation, HOMO-LUMO analysis has been used to understand the intramolecular charge transfer that occurs within the molecule. researchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. The HOMO is typically localized over the amino group and parts of the quinoline (B57606) ring system, while the LUMO is distributed across the heterocyclic ring, indicating the pathways of electron transfer. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.98 |

| ELUMO | -1.45 |

| Energy Gap (ΔE) | 4.53 |

Note: Data is based on DFT calculations for the closely related 8-Amino-6-Methoxy Quinolinium Picrate (B76445). researchgate.net

DFT calculations are a reliable method for predicting spectroscopic properties, which can then be compared with experimental results for validation. nih.gov Harmonic vibrational frequencies can be computed to simulate the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.gov The calculated wavenumbers and their corresponding vibrational modes (e.g., C-H stretching, N-H bending) are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.gov For the 8-amino-6-methoxyquinolinium cation, TD-DFT calculations, often performed with a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions, can identify the primary electronic transitions. researchgate.netresearchgate.net Studies on the related picrate salt show that the absorption spectrum exhibits n → π* electronic transitions, and the calculated maximum absorption wavelength (λmax) corresponds well with the experimentally observed UV-Vis spectrum. researchgate.net

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| UV-Vis λmax (in Ethanol) | 355 nm | 360 nm |

| Key Vibrational Frequency (N-H stretch) | ~3450 cm-1 | ~3445 cm-1 |

Note: Data is based on calculations and experimental results for the closely related 8-Amino-6-Methoxy Quinolinium Picrate. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies on 8-Amino-6-methoxyquinoline (B117001) hydrobromide are not widely published, the methodology is frequently applied to other quinoline derivatives to understand their behavior in dynamic systems, particularly in biological contexts. nih.govresearchgate.netmdpi.com Simulations are typically run for nanoseconds (ns) using force fields like CHARMM or AMBER to model the interactions between atoms. mdpi.comnih.gov

MD simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule. mdpi.com By simulating the molecule's trajectory over time, researchers can analyze its structural stability. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. nih.gov

RMSD tracks the average deviation of the molecule's backbone atoms from a reference structure over the course of the simulation. A stable, plateauing RMSD value suggests that the molecule has reached an equilibrium conformation. mdpi.com

RMSF measures the fluctuation of individual atoms or residues around their average positions, highlighting the more flexible or rigid regions of the molecule. nih.gov

For quinoline derivatives, MD simulations have revealed conformational switching due to the free rotation around single bonds, which can be observed in plots of ligand RMSD over time. mdpi.com This type of analysis is crucial for understanding how the molecule might adapt its shape when interacting with other molecules, such as a biological receptor. researchgate.net

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, MM/GBSA, are popular techniques for estimating the binding free energy of a ligand to a receptor. nih.govnih.gov These calculations are performed as a post-processing step on snapshots taken from an MD simulation trajectory. nih.govresearchgate.net The binding free energy (ΔGbind) is calculated by summing the changes in molecular mechanics energy in the gas phase (ΔEMM) and the solvation free energy (ΔGsolv), while subtracting the entropic contribution (TΔS). nih.govunimi.it

The total energy can be further broken down into constituent parts:

Van der Waals interactions nih.gov

Electrostatic interactions nih.gov

Polar solvation energy nih.gov

Nonpolar solvation energy (often calculated from the solvent-accessible surface area, SASA) nih.govnih.gov

Quantum Chemical Descriptors and Reactivity Indices

Fukui Functions and Electrophilic/Nucleophilic Sites

Calculations of Fukui functions to identify the most probable sites for electrophilic and nucleophilic attack on 8-Amino-6-methoxyquinoline hydrobromide are not available. This analysis, typically performed using Density Functional Theory (DFT), helps in understanding the chemical reactivity of a molecule by examining the change in electron density upon the addition or removal of an electron.

Mulliken Population Analysis and Charge Distribution

A Mulliken population analysis for this compound, which would provide the partial atomic charges on each atom and describe the charge distribution across the molecule, has not been found in the literature. This information is crucial for understanding the molecule's electrostatic potential and reactivity.

Coordination Chemistry and Ligand Design with the 8 Amino 6 Methoxyquinoline Scaffold

Synthesis of Metal Complexes

The synthesis of metal complexes with 8-aminoquinoline (B160924) derivatives is a field of active research, leveraging the versatile chelating nature of the ligand. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent, leading to the formation of coordination compounds.

The coordination chemistry of 8-aminoquinoline and its derivatives with transition metals has been a subject of interest for decades nih.gov. As a ligand, 8-aminoquinoline typically binds in a bidentate fashion through its two nitrogen atoms nih.gov. While the broader class of 8-aminoquinolines has been studied with first-row transition metals, the specific complexation with 8-Amino-6-methoxyquinoline (B117001) is exemplified by its analogues nih.govnih.gov.

For instance, the coordination of (8-amino)quinoline and (8-amino-6-methyl)quinoline with rhenium carbonyl halides demonstrates the typical binding behavior of this ligand class. In these complexes, the ligand coordinates as a neutral, bidentate species to the metal center nih.gov. The synthesis involves reacting the 8-aminoquinoline derivative with the corresponding metal precursor. The resulting complexes can be characterized by various spectroscopic and crystallographic methods to confirm their structure and coordination mode nih.gov. This established reactivity provides a blueprint for the synthesis of complexes with other transition metals like Mn(II), Fe(II), Zn(II), Cd(II), and Co(III).

The 8-amino group of the 8-Amino-6-methoxyquinoline scaffold is a reactive handle for the synthesis of more elaborate ligands, most notably Schiff bases nih.govajrconline.org. Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or a ketone scispace.com. This reaction is a versatile method for creating ligands with increased denticity and varied coordination environments nih.gov.

The general synthesis involves refluxing 8-aminoquinoline or its derivatives with a selected aldehyde (e.g., ortho-vanillin, 2-hydroxy naphthaldehyde) in a solvent such as methanol (B129727) or ethanol nih.govajrconline.org. The resulting Schiff base ligand contains an imine (-C=N-) group, which introduces an additional coordination site. These "privileged ligands" offer tunable steric and electronic properties, and the imine nitrogen can participate in chelation with metal ions, expanding the coordination possibilities of the original 8-aminoquinoline scaffold nih.gov.

| Amine Precursor | Aldehyde/Ketone Precursor | Resulting Schiff Base Type | Potential Donor Atoms |

|---|---|---|---|

| 8-Aminoquinoline | 2-Hydroxy Naphthaldehyde | N-(naphthalen-2-ylmethylene)quinolin-8-amine | Quinoline (B57606) N, Imine N, Hydroxyl O |

| 8-Aminoquinoline | ortho-Vanillin | 2-((quinolin-8-ylimino)methyl)-6-methoxyphenol | Quinoline N, Imine N, Hydroxyl O |

| 8-Amino-6-methoxyquinoline | Salicylaldehyde (Hypothetical) | 2-(((6-methoxyquinolin-8-yl)imino)methyl)phenol | Quinoline N, Imine N, Hydroxyl O |

Ligand Properties and Binding Modes

The utility of 8-Amino-6-methoxyquinoline in coordination chemistry is defined by its inherent structural features, which dictate its interaction with metal centers.

8-Amino-6-methoxyquinoline functions as a classic bidentate chelating ligand nih.gov. Chelation involves the coordination of both the quinoline ring nitrogen and the exocyclic 8-amino nitrogen to a single metal center. This arrangement results in the formation of a highly stable five-membered chelate ring, a common and favorable motif in coordination chemistry. The stability of the resulting metal complex is enhanced by the chelate effect, which is the increased thermodynamic stability of complexes containing chelate rings compared to those with analogous monodentate ligands.

The primary coordination sites of the 8-Amino-6-methoxyquinoline ligand are the two nitrogen atoms nih.gov. The lone pair of electrons on the sp²-hybridized nitrogen of the quinoline ring and the lone pair on the sp³-hybridized nitrogen of the 8-amino group act as Lewis basic sites, donating electron density to the electron-deficient metal ion. Studies on related complexes, such as those of 8-aminoquinoline with rhenium, have definitively confirmed this N,N-coordination mode through single-crystal X-ray diffraction, which shows clear bonds between the metal center and both nitrogen atoms nih.gov.

Structural Characterization of Metal Complexes

The definitive elucidation of the structure of metal complexes relies on a combination of analytical techniques. For complexes involving 8-aminoquinoline and its derivatives, X-ray crystallography, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed nih.govnih.gov.

Infrared spectroscopy is useful for observing the coordination of the ligand. A shift in the stretching frequency of the C=N bonds within the quinoline ring and the N-H bands of the amino group upon complexation can indicate the involvement of these groups in metal binding. Similarly, ¹H NMR spectroscopy can show shifts in the signals of the protons near the coordinating nitrogen atoms, providing evidence of complex formation in solution nih.govnih.gov.

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| IR Spectroscopy | Carbonyl (CO) stretching frequencies at 2016, 1890, and 1871 cm⁻¹ | Indicates the facial arrangement of the three CO ligands around the Rhenium center. | nih.gov |

| ¹H NMR Spectroscopy | Complex pattern of signals for aromatic protons and a signal for the NH₂ protons. | Confirms the presence of the 8-aminoquinoline ligand within the complex structure in solution. | nih.gov |

| X-ray Crystallography | Re-N bond lengths of ~2.17 Å and ~2.21 Å. N-Re-N "bite angle" of ~76°. | Confirms bidentate coordination via both nitrogen atoms and reveals the geometry of the chelate ring. | nih.gov |

Spectroscopic Confirmation of Complex Formation (IR, NMR, UV-Vis)

Spectroscopic techniques are indispensable for confirming the coordination of the 8-amino-6-methoxyquinoline ligand to a metal center. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide distinct evidence of complex formation through observable shifts in spectral features upon ligation.

Infrared (IR) Spectroscopy: The IR spectrum of a metal complex featuring the 8-amino-6-methoxyquinoline ligand shows characteristic shifts in the vibrational frequencies of the N-H bonds of the amino group and the C=N bond of the quinoline ring. Coordination to a metal ion typically leads to a decrease in the N-H stretching frequency and a shift in the C=N stretching vibration, indicating the involvement of both nitrogen atoms in chelation. The presence of new bands in the far-IR region can often be attributed to the formation of metal-nitrogen (M-N) bonds. For related 8-hydroxyquinoline (B1678124) complexes, the coordination of the nitrogen atom is similarly confirmed by shifts in ring vibration bands. researchgate.net

Interactive Table: Representative IR Spectral Data for Ligand and Metal Complexes

| Functional Group | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Change upon Complexation |

|---|---|---|---|

| ν(N-H) of Amino Group | ~3400-3300 | Lower frequency | Indicates coordination of the amino nitrogen |

| ν(C=N) of Quinoline | ~1600-1500 | Shift in frequency | Confirms involvement of the quinoline nitrogen |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. Upon coordination of 8-amino-6-methoxyquinoline, the chemical shifts of the protons, particularly those on the quinoline ring and the amino group, are altered. The protons closest to the coordination sites (the amino group and the protons on the heterocyclic ring) typically experience the most significant downfield or upfield shifts due to the influence of the metal ion's electronic environment and the conformational changes upon chelation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of 8-amino-6-methoxyquinoline is characterized by absorption bands corresponding to π→π* and n→π* transitions within the quinoline ring system. Upon complexation with a metal ion, these bands often shift in wavelength (either a hypsochromic/blue shift or a bathochromic/red shift) and may change in intensity. scirp.org Furthermore, new absorption bands can appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing strong evidence of complex formation. scirp.org For transition metal complexes, d-d transitions may also be observed.

Interactive Table: Typical UV-Vis Absorption Data

| Transition Type | Ligand (nm) | Metal Complex (nm) | Assignment in Complex |

|---|---|---|---|

| π→π* | ~250-350 | Shifted | Intra-ligand transition |

| n→π* | ~350-400 | Shifted/Obscured | Intra-ligand transition |

Crystal Structures and Coordination Geometries

Complexes formed with the 8-aminoquinoline scaffold typically exhibit coordination through the quinoline nitrogen and the amino nitrogen. The resulting geometry is highly dependent on the metal ion's size, preferred coordination number, and the presence of other ancillary ligands. For instance, first-row transition metals like zinc(II) and cobalt(III) complexed with a tripodal tris-8-aminoquinoline ligand have been shown to form octahedral, six-coordinate structures. researchgate.net In contrast, larger ions like cadmium(II) can accommodate higher coordination numbers, resulting in a seven-coordinate geometry with the same ligand. researchgate.net It is anticipated that simple 1:1 or 1:2 complexes of metal ions with 8-amino-6-methoxyquinoline would likely adopt common geometries such as tetrahedral, square planar, or octahedral, depending on the metal ion.

Interactive Table: Common Coordination Geometries for Quinoline-based Ligands

| Metal Ion Example | Ligand System | Coordination Number | Observed Geometry | Reference |

|---|---|---|---|---|

| Zinc(II) | Tris-8-aminoquinoline | 6 | Octahedral | researchgate.net |

| Cobalt(III) | Tris-8-aminoquinoline | 6 | Octahedral | researchgate.net |

| Cadmium(II) | Tris-8-aminoquinoline | 7 | Seven-coordinate | researchgate.net |

| Nickel(II) | 8-hydroxyquinoline derivative | 6 | Octahedral | researchgate.net |

Theoretical Studies of Metal-Ligand Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for complementing experimental data and providing deeper insight into the nature of metal-ligand interactions. researchgate.netrsc.org

DFT Calculations for Electronic and Structural Parameters of Complexes

DFT calculations are widely used to predict and analyze the geometric and electronic structures of metal complexes involving quinoline-based ligands. mdpi.comscholarpublishing.org These theoretical studies can accurately model the coordination environment and predict key parameters before a complex is even synthesized.

Structural Parameters: Geometry optimization using DFT allows for the calculation of bond lengths and angles in the ground state of the complex. mdpi.com These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational model. For example, DFT calculations on metal complexes with a tripodal tris-8-aminoquinoline ligand were used to understand why different six-coordinate binding modes were observed for different first-row transition metals. researchgate.net

Electronic Parameters: DFT calculations provide valuable information about the electronic properties of the complexes. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic transitions observed in UV-Vis spectra and provides insights into the reactivity of the complex. bendola.com The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical stability and reactivity of the molecule. Theoretical vibrational frequency calculations can also be performed and compared with experimental IR spectra to aid in the assignment of spectral bands. mdpi.com

Interactive Table: Parameters Obtained from DFT Calculations for Metal Complexes

| Parameter | Information Provided | Relevance |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Corroborates crystal structure data; predicts structure |

| HOMO-LUMO Energies | Electronic transition energies, chemical reactivity | Explains UV-Vis spectra, stability, and reaction pathways |

| Mulliken/NBO Charges | Charge distribution on atoms | Describes the nature and strength of the metal-ligand bond |

Chemical Reactivity and Derivatization Pathways of 8 Amino 6 Methoxyquinoline

Reactions at the Amino Group (Position 8)

The primary aromatic amine at the C-8 position is a potent nucleophile and a versatile functional group for a wide array of chemical transformations. Its reactivity is central to the synthesis of diverse derivatives, enabling modifications that can significantly alter the parent molecule's physicochemical and biological properties.

Acylation and Amidation Reactions

The amino group of 8-amino-6-methoxyquinoline (B117001) readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides to form stable amide bonds. This reaction is a fundamental step in many synthetic pathways. For instance, the reaction with chloroacetyl chloride produces N-(6-methoxyquinolin-8-yl)-2-chloroacetamide. rsc.org This amide serves as a versatile intermediate for further modifications. rsc.org

The resulting amide bond itself can be a point of further reaction. While the 8-aminoquinoline (B160924) (8-AQ) amide is known for its stability and often requires harsh conditions for removal, methods for its activation have been developed. For example, protection of the 8-AQ amide with a tert-butyloxycarbonyl (Boc) group can activate the amide C(acyl)-N bond by distorting its geometry, which lowers the amidic resonance energy. This activation facilitates subsequent palladium-catalyzed transamidation reactions under mild, one-pot conditions, allowing for the exchange of the 8-amino-6-methoxyquinoline moiety with other aryl or alkyl amines. chemistryviews.org

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 8-Amino-6-methoxyquinoline | Chloroacetyl chloride | N-(6-methoxyquinolin-8-yl)-2-chloroacetamide | Acylation |

| Boc-protected 8-AQ Amide | Aryl or Alkyl Amine (with Pd catalyst) | Transamidation Product | Transamidation |

Ugi-Azide and Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules from simple starting materials in a single step. researchgate.netmdpi.com The 8-amino-6-methoxyquinoline core is an excellent substrate for such reactions, particularly the Ugi-azide four-component reaction (UA-4CR). rsc.org

In this reaction, 8-amino-6-methoxyquinoline (the amine component) is combined with an aldehyde, an isocyanide (e.g., tert-butyl isocyanide), and an azide (B81097) source (e.g., trimethylsilyl (B98337) azide) in a suitable solvent like methanol (B129727). rsc.org The reaction proceeds through the formation of a Schiff base between the amine and the aldehyde, which then reacts with the isocyanide and the azide to form an α-amino acyl amide intermediate that subsequently undergoes an intramolecular cyclization to yield a stable tetrazole ring. rsc.orgresearchgate.net This strategy allows for the introduction of three points of diversity in a single step, based on the choice of aldehyde, isocyanide, and the amine itself, leading to a wide range of structurally diverse hybrid molecules. rsc.orgbeilstein-journals.org This approach is highly valued for its efficiency and atom economy in creating complex, drug-like scaffolds. researchgate.netresearchgate.net

| Component | Example Reagent | Role in Reaction |

|---|---|---|

| Amine | 8-Amino-6-methoxyquinoline | Forms Schiff base, incorporated into final scaffold |

| Aldehyde | Various aliphatic or aromatic aldehydes | Provides R-group diversity adjacent to the tetrazole |

| Isocyanide | tert-Butyl isocyanide | Carbon source for the new amide bond |

| Azide Source | Trimethylsilyl azide (TMS-N3) | Provides nitrogen atoms for the tetrazole ring |

Nucleophilic Substitution Reactions and Linker Integration

While the amino group is a strong nucleophile, direct N-alkylation via straightforward nucleophilic substitution can be challenging. For example, attempts to react 8-amino-6-methoxyquinoline with 2-chloroethyl-1-amine hydrochloride to introduce an ethyl linker were reported to be unsuccessful. rsc.org

To overcome this, multi-step strategies are employed for linker integration. A common pathway involves: rsc.org

Acylation: The parent amine is first acylated, for instance with chloroacetyl chloride, to form an amide (e.g., compound 3 in the cited study).

Nucleophilic Substitution: The terminal chloro group on the newly introduced acetyl chain is then substituted with an azide using sodium azide.

Staudinger Reaction: The resulting azide is converted to a primary amine via a Staudinger reaction using triphenylphosphine.

Amide Reduction: Finally, the initial amide group is reduced to a secondary amine using a strong reducing agent like lithium aluminium hydride (LiAlH4).

This sequence successfully installs an ethylamine (B1201723) linker onto the C-8 position, which can then be used for further derivatization, such as subsequent Ugi-azide reactions. rsc.org

Diazotization and Halogenation (e.g., replacement of amino group by halogen)

The primary aromatic amino group at position 8 can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a variety of other functional groups. wikipedia.org This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures. wikipedia.org

The resulting 6-methoxyquinoline-8-diazonium salt is unstable and readily undergoes dediazotization (loss of N₂ gas) to form a carbocation. nih.gov This intermediate can be trapped by various nucleophiles. A particularly useful application is in Sandmeyer-type reactions, where the diazonium group is replaced by a halogen. wikipedia.org For example, treatment with copper(I) chloride or copper(I) bromide would yield 8-chloro-6-methoxyquinoline (B1603850) or 8-bromo-6-methoxyquinoline, respectively. This provides a reliable method for replacing the amino functionality with a halogen, which can then serve as a handle for subsequent cross-coupling reactions. nih.gov

Reactions at the Methoxy (B1213986) Group (Position 6)

The methoxy group at the C-6 position is an electron-donating group that influences the reactivity of the quinoline (B57606) ring. It is generally more stable and less reactive than the C-8 amino group. However, under specific conditions, it can be modified.

Oxidation and Reduction of Methoxy Functionality

Oxidation: The aryl methoxy group is typically resistant to direct oxidation. However, modern photocatalytic methods allow for the functionalization of the C-H bonds of the methyl group. This process involves a single-electron oxidation of the electron-rich aromatic ether to form a radical cation. Subsequent deprotonation of the methyl group by a mild base generates an α-aryloxyalkyl radical. This radical intermediate can then react with various electrophiles, enabling the formation of new carbon-carbon bonds at the methyl position.

Reduction: The term "reduction" concerning the methoxy group primarily refers to its cleavage, a reaction known as O-demethylation, which converts the methoxy ether into a hydroxyl group (phenol). This transformation is synthetically valuable but often requires harsh conditions. chem-station.com

Common reagents for O-demethylation include:

Boron Tribromide (BBr₃): A powerful Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by a bromide ion on the methyl group. chem-station.com

Hydrobromic Acid (HBr): A strong Brønsted acid that protonates the ether oxygen, followed by Sₙ2 attack by the bromide ion. This typically requires high temperatures. chem-station.com

Another aspect of reduction involves the aromatic quinoline ring itself. As a strong electron-donating group, the methoxy substituent directs the regioselectivity of reactions like the Birch reduction, where the aromatic ring is partially reduced to a cyclohexadiene using an alkali metal in liquid ammonia (B1221849) with an alcohol proton source.

| Transformation | Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|---|

| C-H Functionalization | Photocatalytic Oxidation | Acridinium catalyst, visible light, base | Substituted Methoxy Group (e.g., -OCH₂-R) |

| O-Demethylation | Ether Cleavage (Reduction) | BBr₃, HBr, AlCl₃ | Hydroxyl Group (-OH) |

| Ring Reduction | Birch Reduction | Na or Li, liquid NH₃, EtOH | Dihydroquinoline derivative |

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring. However, the presence of activating groups, such as the amino and methoxy groups in 8-Amino-6-methoxyquinoline, significantly influences the rate and regioselectivity of these reactions. Electrophilic attack is directed towards the more electron-rich benzene ring rather than the pyridine ring. quimicaorganica.org

The positions most susceptible to electrophilic attack on the quinoline ring are generally C5 and C8, due to the greater stability of the resulting cationic intermediates. quimicaorganica.org However, in 8-Amino-6-methoxyquinoline, the powerful activating and ortho-, para-directing effects of the amino and methoxy groups dominate the regioselectivity.

Bromination: Studies on related methoxyquinolines demonstrate that direct bromination can lead to substitution at various positions. For example, direct bromination of 6-methoxyquinoline (B18371) can yield the 5-bromo derivative. ulakbim.gov.tr In the case of 8-Amino-6-methoxyquinoline, the strong activation from both the 8-amino and 6-methoxy groups would be expected to direct bromination to the C5 and C7 positions. A simple and effective method for the copper-catalyzed selective C5-H bromination of 8-aminoquinoline amides has been developed. researchgate.net

Nitration: The nitration of quinoline itself typically requires harsh conditions. quora.com For 8-Amino-6-methoxyquinoline, the activating substituents would facilitate nitration under milder conditions. The directing effects of the amino and methoxy groups would strongly favor substitution at the C5 and C7 positions. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives highlighted the importance of the amino group's state (protonated or protected) in directing the position of nitration. researchgate.net

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 8-Amino-6-methoxyquinoline

| Electrophile | Predicted Major Products | Rationale |

|---|---|---|

| Br₂ | 5-Bromo-8-amino-6-methoxyquinoline and/or 7-Bromo-8-amino-6-methoxyquinoline | Strong ortho, para-directing effects of the amino and methoxy groups. |

| HNO₃/H₂SO₄ | 5-Nitro-8-amino-6-methoxyquinoline and/or 7-Nitro-8-amino-6-methoxyquinoline | Powerful activation and directing influence of the existing substituents. |

The reactivity and selectivity of electrophilic aromatic substitution on the quinoline ring are profoundly influenced by the electronic properties of the existing substituents.

Electron-Donating Groups (EDGs): The amino (-NH₂) and methoxy (-OCH₃) groups in 8-Amino-6-methoxyquinoline are strong electron-donating groups. They increase the electron density of the benzene portion of the quinoline ring, thereby activating it towards electrophilic attack. biosynce.comlibretexts.org This activation makes the ring more nucleophilic and able to react with electrophiles under milder conditions than unsubstituted quinoline. biosynce.com The lone pair of electrons on the nitrogen of the amino group and the oxygen of the methoxy group can be delocalized into the ring system, further enhancing its reactivity. biosynce.com These groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In this specific molecule, this corresponds to the C5 and C7 positions.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as a nitro group (-NO₂), would deactivate the ring, making it less reactive towards electrophiles. biosynce.comlibretexts.org If an EWG were present, harsher reaction conditions would be required for substitution to occur. EWGs are typically meta-directing. libretexts.org The presence of the nitrogen atom in the pyridine ring already exerts an electron-withdrawing effect on the entire quinoline system.

The interplay between the inherent reactivity of the quinoline nucleus and the powerful directing effects of the amino and methoxy substituents is a key determinant of its chemical behavior in electrophilic substitution reactions.

Ring Modification and Cyclization Reactions